molecular formula C10H21NO4 B6343730 Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester CAS No. 1334171-67-3

Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B6343730
CAS No.: 1334171-67-3
M. Wt: 219.28 g/mol
InChI Key: RAOQXIVLJZKEOR-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that finds applications in various fields

Mechanism of Action

Target of Action

N-Boc-Ser(Et)-ol is a derivative of the amino acid serine . The primary targets of this compound are likely to be proteins or enzymes that interact with serine in biological systems.

Mode of Action

The mode of action of N-Boc-Ser(Et)-ol involves its interaction with its targets in a manner similar to serine. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It prevents the serine part of the molecule from reacting until the desired point in the synthesis . Once the Boc group is removed, the serine part of the molecule can interact with its target.

Action Environment

The action, efficacy, and stability of N-Boc-Ser(Et)-ol can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the Boc group can be removed under acidic conditions, which would allow the serine part of the molecule to react . Therefore, the environment in which N-Boc-Ser(Et)-ol is used can significantly impact its action.

Future Directions

Amino acids and amino acid derivatives, including “N-Boc-Ser(Et)-ol”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances . Therefore, the future directions of “N-Boc-Ser(Et)-ol” could be in the field of dietary supplements and sports nutrition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of an appropriate alcohol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with an amine to produce the desired carbamate ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a prodrug or a protective group in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its use in multiple fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

tert-butyl N-(1-ethoxy-3-hydroxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQXIVLJZKEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141546
Record name Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334171-67-3
Record name Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334171-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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